molecular formula C₂₇H₃₂N₂O₆ B1147410 (R,R)-Solifenacin Succinate CAS No. 862207-70-3

(R,R)-Solifenacin Succinate

Cat. No.: B1147410
CAS No.: 862207-70-3
M. Wt: 480.55
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,R)-Solifenacin Succinate is a chemical compound used primarily in the treatment of overactive bladder symptoms, such as frequent or urgent urination and urinary incontinence. It is a selective muscarinic receptor antagonist that works by relaxing the bladder muscles to prevent urgent, frequent, or uncontrolled urination.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,R)-Solifenacin Succinate typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the key intermediate: The synthesis begins with the preparation of a key intermediate through a series of chemical reactions, such as alkylation, reduction, and cyclization.

    Coupling reaction: The intermediate is then coupled with another compound to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors are used to carry out the chemical reactions under controlled conditions.

    Purification and isolation: The product is purified using industrial-scale techniques such as distillation, crystallization, and chromatography.

    Quality control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(R,R)-Solifenacin Succinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Can lead to the formation of alcohols or amines.

    Substitution: Can lead to the formation of various substituted derivatives of this compound.

Scientific Research Applications

(R,R)-Solifenacin Succinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of muscarinic receptor antagonists and their interactions with receptors.

    Biology: It is used in studies of bladder function and the mechanisms underlying overactive bladder symptoms.

    Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of overactive bladder symptoms.

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

(R,R)-Solifenacin Succinate exerts its effects by selectively blocking muscarinic receptors in the bladder. This action inhibits the binding of acetylcholine, a neurotransmitter that stimulates bladder contractions. By blocking these receptors, this compound reduces bladder muscle contractions, thereby alleviating symptoms of overactive bladder.

Molecular Targets and Pathways

The primary molecular target of this compound is the muscarinic receptor, specifically the M3 subtype, which is predominantly found in the bladder. The compound’s action on these receptors modulates the signaling pathways involved in bladder muscle contraction, leading to relaxation of the bladder muscles.

Comparison with Similar Compounds

Similar Compounds

    Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.

    Tolterodine: A muscarinic receptor antagonist with a similar mechanism of action.

    Darifenacin: A selective M3 receptor antagonist used for the same indication.

Uniqueness of (R,R)-Solifenacin Succinate

This compound is unique in its high selectivity for the M3 muscarinic receptor subtype, which results in fewer side effects compared to other muscarinic receptor antagonists. Its long half-life also allows for once-daily dosing, improving patient compliance.

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZMMZZRUPYENV-UMIAIAFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862207-70-3
Record name (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.